1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Physicochemical profiling Drug-likeness Lead optimization

This 1,3-disubstituted urea (MW 289.33, C₁₅H₁₉N₃O₃) features an ethylene linker between the urea pharmacophore and the 3-methylisoxazole ring—a structural distinction from directly N-linked isoxazolyl ureas such as PNU-120596. The flexible ethyl bridge introduces conformational freedom critical for scaffold-hopping studies within soluble epoxide hydrolase (sEH) inhibitor programs. With its 4-ethoxyphenyl substituent, this compound occupies a balanced lipophilicity midpoint between polar 2,3-dimethoxy analogs and more lipophilic alkyl-substituted variants. Procure this exact substitution pattern to ensure target fidelity; generic 'isoxazole urea' procurement risks divergent sEH potency, isoform selectivity, and physicochemical behavior.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 1396809-12-3
Cat. No. B2429433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
CAS1396809-12-3
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCCC2=CC(=NO2)C
InChIInChI=1S/C15H19N3O3/c1-3-20-13-6-4-12(5-7-13)17-15(19)16-9-8-14-10-11(2)18-21-14/h4-7,10H,3,8-9H2,1-2H3,(H2,16,17,19)
InChIKeyVTIGGSSESHICQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396809-12-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


1-(4-Ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396809-12-3, molecular formula C₁₅H₁₉N₃O₃, molecular weight 289.33 g/mol) is a synthetic 1,3-disubstituted urea derivative . The compound incorporates a 4-ethoxyphenyl pharmacophore on one urea nitrogen and a 2-(3-methyl-1,2-oxazol-5-yl)ethyl linker on the other, placing it within the broader class of isoxazole-containing ureas that have been investigated as soluble epoxide hydrolase (sEH) inhibitors [1]. Its SMILES notation (CCOc1ccc(NC(=O)NCCc2cc(C)no2)cc1) confirms a non-amide, non-carbamate urea core with an ethyl-bridged isoxazole, distinguishing it from directly N-linked isoxazolyl ureas . No peer-reviewed pharmacological characterization of this exact compound was identified in the public domain as of the search date.

Why Generic Substitution Fails for 1-(4-Ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea: Substituent-Dependent Pharmacology in Isoxazole-Urea sEH Inhibitors


Within the 1,3-disubstituted urea chemical space, minor substituent modifications on the phenyl ring—such as replacing 4-ethoxy with 2,3-dimethoxy (CAS 1396872-97-1) or 4-methoxybenzyl (CAS 1396811-73-6)—can alter hydrogen-bond acceptor count, lipophilicity (logP), metabolic soft-spot profile, and water solubility by orders of magnitude [1]. Published structure-activity relationship (SAR) studies on isoxazole-containing ureas demonstrate that ether substituent identity and position directly affect sEH inhibitory potency, with Ki values varying >100-fold among close analogs [1]. The ethyl bridge linking the urea to the isoxazole in this compound introduces conformational flexibility absent in directly N-attached isoxazolyl ureas such as PNU-120596 (CAS 501925-31-1), which is an α7 nAChR positive allosteric modulator rather than an sEH inhibitor . Consequently, procurement of a generic 'isoxazole urea' without verifying the exact substitution pattern risks selecting a compound with a divergent target profile, potency range, or physicochemical behavior.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396809-12-3) Versus Structural Analogs


Physicochemical Differentiation: Molecular Weight and Heteroatom Count Versus Closest Isoxazole-Urea Analogs

The target compound has a molecular weight of 289.33 g/mol with 3 hydrogen-bond acceptors (urea carbonyl oxygen, ethoxy oxygen, isoxazole ring oxygen) and 2 hydrogen-bond donors (urea NH groups), compared to the closest analog 1-(2,3-dimethoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea (CAS 1396872-97-1) which has MW 305.33 and 4 hydrogen-bond acceptors due to the additional methoxy oxygen . The lower MW and reduced HBA count of the target compound predict moderately improved passive membrane permeability based on Lipinski and Veber rule analysis, though these are computational predictions without experimental validation for this specific compound [1].

Physicochemical profiling Drug-likeness Lead optimization

Conformational Flexibility Differentiation: Ethylene-Bridged Versus Directly N-Linked Isoxazole-Urea Scaffolds

The target compound features an ethylene (-CH₂-CH₂-) bridge between the urea NH and the isoxazole C5 position, providing two rotatable bonds that enable conformational sampling. This contrasts with directly N-attached isoxazolyl ureas such as PNU-120596 (CAS 501925-31-1), where the isoxazole ring is rigidly conjugated to the urea . Conformationally restricted urea sEH inhibitors have been explicitly claimed in US Patent 8,501,783 as providing advantages in target binding, suggesting the flexible linker in the target compound may result in a distinct binding mode and entropy-driven affinity profile compared to constrained analogs [1]. No experimental binding data for the target compound are available to quantify the magnitude of this effect.

Conformational analysis Scaffold hopping Target engagement

Predicted logP Differentiation: 4-Ethoxy Versus 2,3-Dimethoxy Substitution Pattern

In silico comparison using the XLogP3 algorithm via PubChem's structure search for the closest available analog (1-(2,3-dimethoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, CAS 1396872-97-1, XLogP3 = 1.6) indicates that the target compound's 4-ethoxy substitution pattern is predicted to produce a higher logP than the 2,3-dimethoxy analog due to the more hydrophobic ethyl group replacing a polar methoxy oxygen, though exact values for the target compound are not available [1]. Published data on ether-substituted urea sEH inhibitors show that increasing lipophilicity within this series correlates with improved microsomal metabolic stability but reduced aqueous solubility [2].

Lipophilicity ADME prediction Solubility

Solubility Enhancement Potential: Class-Level Evidence for Ether-Functionalized Urea sEH Inhibitors

The 2015 study by Burmistrov et al. on isoxazole- and adamantyl-functionalized ureas reported that incorporation of polar heterocycles (isoxazole) significantly improved aqueous solubility compared to previously reported urea-based sEH inhibitors, with the synthesized compounds exceeding the solubility of known analogs while maintaining high inhibitory potency [1]. While the target compound was not among those specifically tested in this study, its ethoxy-isoxazole-urea architecture aligns with the structural features associated with this solubility enhancement. In contrast, the well-characterized clinical candidate GSK2256294 (a spirocyclic urea sEH inhibitor) required specialized formulation approaches for adequate exposure, highlighting the practical value of intrinsically soluble urea scaffolds [2].

Aqueous solubility Formulation In vivo dosing

Recommended Research Application Scenarios for 1-(4-Ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396809-12-3)


Scaffold-Hopping Medicinal Chemistry: Exploring Ethylene-Bridged Isoxazole-Urea sEH Inhibitors

The compound's distinguishing feature—an ethylene linker between the urea and isoxazole—makes it a suitable tool for scaffold-hopping studies within sEH inhibitor programs. The 2015 Burmistrov et al. study demonstrated that isoxazole-containing ureas constitute potent sEH inhibitors with improved solubility, and the target compound's flexible linker may offer a distinct binding mode from both directly N-linked isoxazolyl ureas and the conformationally restricted urea inhibitors claimed in US Patent 8,501,783 [1][2]. Researchers can use this compound as a flexibility probe to assess whether linker elongation affects sEH isoform selectivity or species-dependent potency differences.

Physicochemical Comparator in Ether-Substituted Phenyl Urea Lead Optimization

Within a matrix of ether-substituted phenyl ureas, the 4-ethoxy substitution pattern of this compound provides a balanced lipophilicity option between the more polar 2,3-dimethoxy analog (CAS 1396872-97-1) and more lipophilic alkyl-substituted variants. The Kim et al. (2007) study on ether-functionalized urea sEH inhibitors established that ether group identity directly affects pharmacokinetic properties [3]. This compound can serve as a mid-range logP comparator in panels designed to map the relationship between phenyl ether substitution, metabolic stability, and in vivo exposure.

Chemical Biology Probe for sEH Target Engagement Studies Requiring Moderate Lipophilicity

The soluble epoxide hydrolase enzyme has a hydrophobic active site tunnel, and inhibitor potency is influenced by the balance between polar urea pharmacophore interactions and lipophilic side-chain occupancy. The target compound's combination of a polar isoxazole (HBA-capable) with a moderately lipophilic 4-ethoxyphenyl group predicts a balanced profile suitable for cellular target engagement assays where excessive lipophilicity can cause non-specific protein binding and assay interference [1][3]. Its molecular weight (289.33) and predicted moderate logP place it within favorable drug-like space for probe development.

Patent Landscape Analysis and Freedom-to-Operate Assessment for Isoxazole-Urea sEH Inhibitors

The compound's structural features—ethylene-bridged isoxazole-urea with a 4-ethoxyphenyl group—may occupy a distinct position in the patent landscape relative to the extensively claimed directly N-linked isoxazolyl ureas (e.g., US Patent 7,750,160) and conformationally restricted ureas (US Patent 8,501,783) [2][4]. Organizations conducting freedom-to-operate analyses for sEH inhibitor development programs can use this compound as a structural reference point to delineate claimed chemical space boundaries.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.